molecular formula C30H32N2O6 B1272021 Boc-L-3-Aminomethylphe(Fmoc) CAS No. 959573-13-8

Boc-L-3-Aminomethylphe(Fmoc)

Cat. No. B1272021
CAS RN: 959573-13-8
M. Wt: 516.6 g/mol
InChI Key: WPPUJXXHNINCPZ-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-3-Aminomethylphe(Fmoc) is a novel synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the natural amino acid phenylalanine, and is a useful tool for peptide synthesis and molecular biology research. This compound has a wide range of biochemical and physiological effects, and has been used to study a variety of biological processes.

Scientific Research Applications

1. Application in Electrografting and Surface Chemistry

Boc-L-3-Aminomethylphe(Fmoc) has been used in the preparation of aminophenyl and aminomethylphenyl monolayers on carbon substrates. These monolayers were electrografted to glassy carbon and pyrolyzed photoresist film using a protection-deprotection strategy with Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups. This approach is significant for creating amine-terminated films, which are crucial in surface chemistry applications (Lee, Leroux, Hapiot, & Downard, 2015).

2. Use in Peptide Synthesis

Boc-L-3-Aminomethylphe(Fmoc) plays a role in peptide synthesis. For instance, it has been used in the native chemical ligation at phenylalanine for synthesizing peptides, demonstrating its versatility in the construction of complex peptide structures (Crich & Banerjee, 2007).

3. Synthesis of Glycoclusters

In the synthesis of synthetic glycoclusters, a field relevant in glycobiology, Boc-L-3-Aminomethylphe(Fmoc) was utilized. It served as an orthogonally protected building block for the construction of triantennary peptide glycoclusters on a solid support. This application is important in the study of carbohydrate binding (Katajisto, Karskela, Heinonen, & Lönnberg, 2002).

4. Solid-Phase Peptide Synthesis

The compound has also been employed in solid-phase peptide synthesis (SPPS). Its application in the SPPS strategy was demonstrated through the preparation of peptides, showcasing its utility in creating diverse peptide sequences and structures (Nandhini, Albericio, & de la Torre, 2022).

Mechanism of Action

Target of Action

Boc-L-3-Aminomethylphe(Fmoc) is a protected amino acid derivative . It primarily targets amines in synthesis . The compound’s primary role is to serve as a versatile building block in peptide synthesis, specifically in the solid-phase peptide synthesis (SPPS) process .

Mode of Action

The compound interacts with its targets through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The mechanism involves the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate .

Biochemical Pathways

The biochemical pathway involved in the action of Boc-L-3-Aminomethylphe(Fmoc) is the Fmoc protection and deprotection mechanism . This mechanism is crucial in the synthesis of peptides, where the Fmoc group protects amines and is deprotected with bases such as secondary amines like piperidine .

Result of Action

The result of the action of Boc-L-3-Aminomethylphe(Fmoc) is the formation of protected peptides that can be further processed or deprotected as needed . This allows for the efficient synthesis of peptides, including ones of significant size and complexity .

Action Environment

The action of Boc-L-3-Aminomethylphe(Fmoc) is influenced by environmental factors such as temperature and the presence of moisture . The compound is typically stored in an inert atmosphere at room temperature . It is sensitive to moisture and heat, which can affect its stability and efficacy .

Biochemical Analysis

Biochemical Properties

Boc-L-3-Aminomethylphe(Fmoc) plays a crucial role in biochemical reactions as a protected amino acid derivative. It serves as a versatile building block in peptide synthesis, specifically in the solid-phase peptide synthesis (SPPS) process. By utilizing Boc-L-3-Aminomethylphe(Fmoc), chemists can incorporate this specific amino acid into a peptide chain while protecting its functional groups to prevent unwanted side reactions. This allows for precise control over the peptide sequence and structure during the synthetic process, ultimately leading to the efficient production of complex peptides with desired functionalities .

Cellular Effects

Boc-L-3-Aminomethylphe(Fmoc) influences various cellular processes by enabling the synthesis of peptides that can interact with cell signaling pathways, gene expression, and cellular metabolism. The incorporation of Boc-L-3-Aminomethylphe(Fmoc) into peptides allows researchers to study protein-protein interactions, enzyme-substrate relationships, and the elucidation of biological pathways. This compound’s role in peptide synthesis facilitates the exploration of structural and functional aspects of peptides and proteins in a research setting .

Molecular Mechanism

At the molecular level, Boc-L-3-Aminomethylphe(Fmoc) exerts its effects through its protective groups. The Fmoc group is strategically designed to be removed under mild basic conditions, allowing for the sequential addition of amino acids without affecting the integrity of the peptide chain. Meanwhile, the Boc group can be cleaved under acidic conditions, offering a distinct, orthogonal deprotection strategy that facilitates the site-specific modification of peptides. This dual protection strategy is critical for the synthesis of complex peptides and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of Boc-L-3-Aminomethylphe(Fmoc) are crucial factors to consider. The compound is typically stored under inert atmosphere at room temperature to maintain its stability. Over time, the protective groups may degrade, affecting the efficiency of peptide synthesis. Long-term studies in in vitro or in vivo settings are necessary to observe any potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Boc-L-3-Aminomethylphe(Fmoc) can vary with different dosages in animal models. At optimal dosages, the compound facilitates efficient peptide synthesis without causing adverse effects. At high doses, there may be potential toxic or adverse effects that need to be carefully monitored. Threshold effects and dosage optimization are critical for ensuring the safety and efficacy of this compound in research applications .

Metabolic Pathways

Boc-L-3-Aminomethylphe(Fmoc) is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the incorporation of amino acids into peptide chains. The presence of protective groups ensures that the functional groups of the amino acid are not involved in unwanted side reactions, allowing for precise control over the peptide synthesis process .

Transport and Distribution

Within cells and tissues, Boc-L-3-Aminomethylphe(Fmoc) is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its availability for peptide synthesis. Understanding the transport and distribution mechanisms is essential for optimizing the use of Boc-L-3-Aminomethylphe(Fmoc) in research applications .

Subcellular Localization

The subcellular localization of Boc-L-3-Aminomethylphe(Fmoc) is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function in peptide synthesis. The protective groups play a role in ensuring that the compound reaches the desired subcellular locations without undergoing premature deprotection .

properties

IUPAC Name

(2S)-3-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-9-8-10-20(15-19)17-31-28(35)37-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPUJXXHNINCPZ-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801113898
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801113898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959573-13-8
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959573-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801113898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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